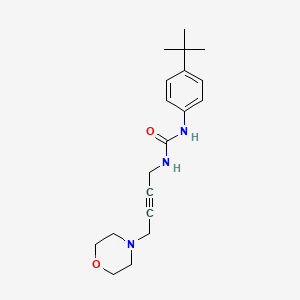

1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

货号:

B2968113

CAS 编号:

1396784-17-0

分子量:

329.444

InChI 键:

APKIBVJYGBMBRM-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a synthetic chemical compound incorporating a urea scaffold with tert-butylphenyl and morpholinobutynyl substituents, making it a molecule of interest in medicinal chemistry and drug discovery research. Compounds featuring urea functional groups similar to this have demonstrated significant utility in solid-phase peptide synthesis, where they can be incorporated as mono-substituted urea side chains to create modified peptide structures . The molecular architecture, which combines a urea linkage with a morpholine heterocycle and an alkyne spacer, is characteristic of structures investigated as potential modulators of biological targets; similar morpholine-containing compounds are being explored in pharmaceutical research for various therapeutic applications . The tert-butyl group contributes significant hydrophobicity, which can influence the compound's bioavailability and binding interactions. This chemical is provided exclusively for research purposes in laboratory settings. It is strictly for in vitro applications and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes. Researchers should consult safety data sheets and implement appropriate handling procedures for all laboratory chemicals.

属性

IUPAC Name |

1-(4-tert-butylphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-19(2,3)16-6-8-17(9-7-16)21-18(23)20-10-4-5-11-22-12-14-24-15-13-22/h6-9H,10-15H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKIBVJYGBMBRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC#CCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

1-(4-(Tert-Butyl)phenyl)-3-[(±)-trans-1-(4-Fluorophenyl)-2-(4-Methoxyphenyl)-4-oxoazetidin-3-yl]urea (4f)

- Substituents: Features a β-lactam (azetidinone) ring and fluorophenyl/methoxyphenyl groups.

- Key Differences: The β-lactam ring introduces conformational constraints distinct from the alkyne linker in the target compound.

- Synthesis: Prepared in 91% yield via reaction of 4-tert-butyl isocyanate with an azetidinone precursor, indicating high efficiency .

1-(4-Chlorophenyl)-3-[4-(6-Oxo-3-phenylpyridazin-1-yl)butyl]urea

- Substituents : Chlorophenyl group and pyridazinyl ketone.

- Key Differences : The pyridazine ring may engage in π-π stacking interactions, while the chlorophenyl group increases hydrophobicity compared to the tert-butyl group.

- Physical Properties : Higher molecular weight (396.87 g/mol) compared to the target compound (estimated ~328.4 g/mol), which could impact bioavailability .

1-(4-(4-Amino-3-(4-(2-Morpholinoethoxy)phenyl)-1H-Pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

- Substituents: Morpholinoethoxy group, pyrazolopyrimidine, and isoxazole.

- Biological Relevance: Acts as a Type II FLT3 kinase inhibitor with potent activity against FLT3-ITD mutations in AML. The morpholinoethoxy group likely enhances solubility and target engagement, similar to the morpholine moiety in the target compound .

1-(4-(tert-Butyl)phenyl)-3-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

- Substituents : Thiopyran and piperidine rings.

- Key Differences: The thiopyran group introduces sulfur, which may alter electronic properties and metabolic stability compared to the alkyne-linked morpholine in the target compound.

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。